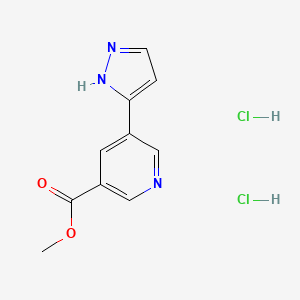

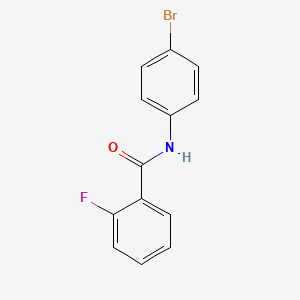

![molecular formula C17H16ClNO3 B2617318 2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797254-89-7](/img/structure/B2617318.png)

2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is a complex organic compound. It contains a chlorophenyl group, an amino group, an oxoethyl group, and a methylphenyl acetate group1. However, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

The compound 2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate and its derivatives play a significant role in the synthesis of various pharmaceutical and chemical intermediates. For instance, it has been utilized in the improved synthesis of Clopidogrel sulfate, highlighting its importance in creating cardiovascular medications. The process emphasizes the advantages of readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Antimicrobial Agents

Derivatives of 2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate have been synthesized and studied for their antimicrobial properties. Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (P. Sah et al., 2014).

Reaction Specificities in Organic Synthesis

The reactivity and specificities of related compounds in organic synthesis processes have been extensively studied. For example, the reaction of 2-ylidenefuran-3(2H)-ones with carboxylic acid hydrazides to produce 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones has been documented. These studies discuss the structural specifics of the products, contributing to the understanding of reaction mechanisms in organic chemistry (E. N. Koz’minykh et al., 2007).

Corrosion Inhibition Studies

Research on the inhibition efficiencies of some quinoxalines, including derivatives of 2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, as corrosion inhibitors for copper in nitric acid has been conducted. Quantum chemical calculations based on the Density Functional Theory (DFT) method correlated molecular structure with inhibition efficiency, providing insights into designing effective corrosion inhibitors (A. Zarrouk et al., 2014).

Future Directions

The future directions for research on “2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, developing more efficient synthesis methods, and studying its interactions with various biological systems. However, specific future directions would depend on the results of these investigations.

properties

IUPAC Name |

[2-(3-chloroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-5-7-13(8-6-12)9-17(21)22-11-16(20)19-15-4-2-3-14(18)10-15/h2-8,10H,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCJEMUCXDDCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

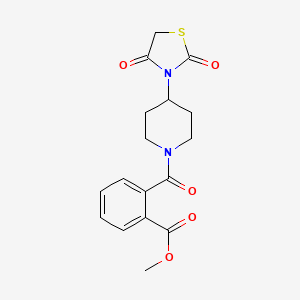

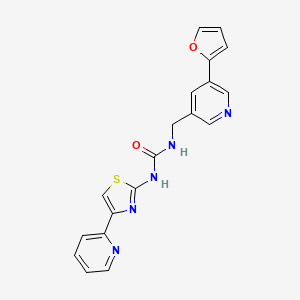

![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

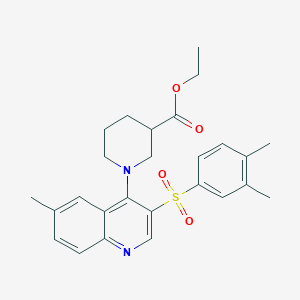

![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)

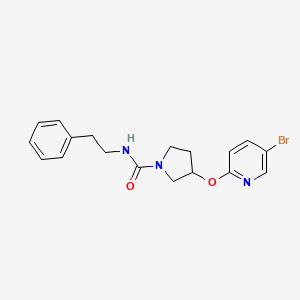

![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)

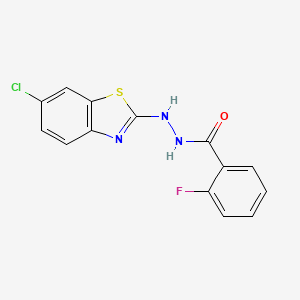

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)

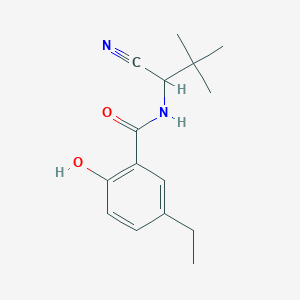

![2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2617256.png)